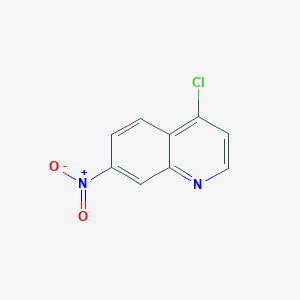
4-Cloro-7-nitroquinolina
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-chloro-7-nitroquinoline involves multiple steps, including cyclization, nitrification, chlorination, and other reactions. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process starting from 4-methoxyaniline, resulting in a high yield of 85% . Similarly, 7-chloroquinoline-1,2,3-triazoyl carboxylates were synthesized using 4-azido-7-chloroquinoline and β-ketoesters in the presence of pyrrolidine as a catalyst . These methods demonstrate the versatility of synthetic approaches to access various chloro- and nitro-substituted quinolines.
Molecular Structure Analysis
The molecular structure of chloro-nitroquinoline derivatives is characterized by the presence of hydrogen bonds between the acid and base molecules. For example, isoquinoline derivatives with chloro-nitrobenzoic acids form short hydrogen bonds between a carboxy O atom and a base N atom . The crystal structures of these compounds reveal the importance of hydrogen bonding in establishing the molecular conformation and stability of the crystals .
Chemical Reactions Analysis
The chemical reactivity of chloro-nitroquinoline derivatives is influenced by the presence of electron-withdrawing groups, such as nitro and chloro substituents. These groups can affect the nucleophilic substitution reactions, as seen in the solid-phase synthesis of 3-hydroxy-6-nitroquinolin-4(1H)-ones, where the chlorine atom of 4-chloro-5-nitroanthranilic acid is replaced by various amines . Additionally, the chloro group in the 7-position of 4-amino-7-chloroquinolines can be substituted using amino alcohols, leading to novel analogues with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitroquinoline derivatives are closely related to their molecular structure. The presence of strong hydrogen bonds and the influence of substituents on the quinoline core can affect properties such as solubility, melting point, and reactivity. The antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, for example, indicate that these compounds can reduce lipid peroxidation and scavenge nitric oxide, suggesting potential applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Química Medicinal
Los motivos de quinolina, de los que “4-Cloro-7-nitroquinolina” forma parte, son esenciales en varios compuestos heterocíclicos farmacológicamente activos debido a sus diversas aplicaciones en química medicinal e industrial . Se consideran una estructura privilegiada en los programas de descubrimiento de fármacos debido a su amplio espectro de bio-respuestas .
Actividad Anticancerígena
Los derivados de quinolina han mostrado potencial en la actividad anticancerígena. Son una clase única de farmacóforos presentes en varios agentes terapéuticos .
Actividad antioxidante
Los compuestos basados en quinolina han demostrado actividad antioxidante, lo que los hace valiosos en el desarrollo de tratamientos para enfermedades causadas por el estrés oxidativo .
Actividad antiinflamatoria
También se ha encontrado que los derivados de quinolina poseen propiedades antiinflamatorias, lo que puede ser beneficioso en el tratamiento de diversas enfermedades inflamatorias .
Actividad Antimalárica
La quinolina y sus derivados se han utilizado en el desarrollo de fármacos antimaláricos .
Actividad Anti-SARS-CoV-2
A raíz de la pandemia de COVID-19, los derivados de quinolina han mostrado potencial en la actividad anti-SARS-CoV-2 .
Actividad Antituberculosa
Los compuestos basados en quinolina se han utilizado en el desarrollo de fármacos antituberculosos .
Química Orgánica Sintética
La quinolina se ha convertido en un compuesto heterocíclico esencial debido a sus versátiles aplicaciones en los campos de la química orgánica industrial y sintética .
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . Therefore, scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .
Mecanismo De Acción
Target of Action
It’s known that quinoline derivatives, such as 4-chloro-7-nitroquinoline, have been found to display a wide range of bioactive properties .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including inhibition of dna replication, protein biosynthesis, cell wall biosynthesis, and folic acid metabolism .
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to have a wide range of effects, including antimicrobial, antiviral, anti-inflammatory, immune-modulatory, and anticancer activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of quinoline derivatives .
Propiedades
IUPAC Name |
4-chloro-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZGWWDLHRREJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70488856 | |
| Record name | 4-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18436-76-5 | |
| Record name | 4-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



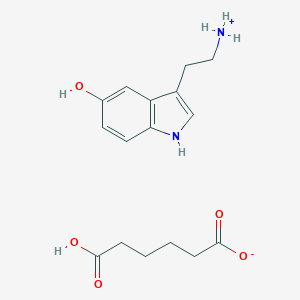
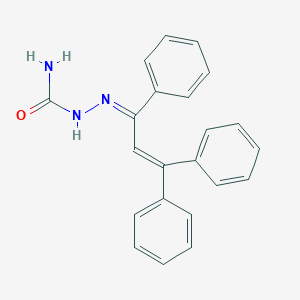
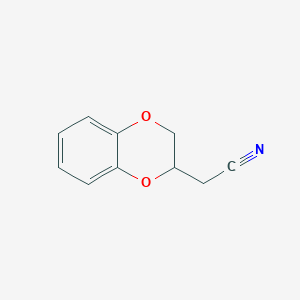
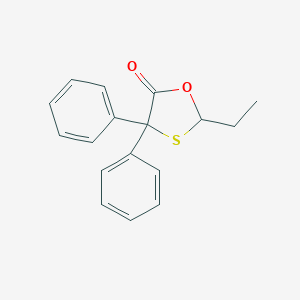
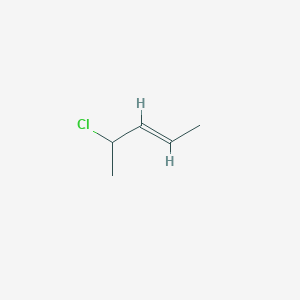



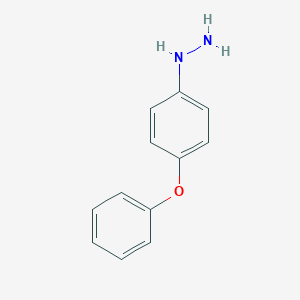



![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)
